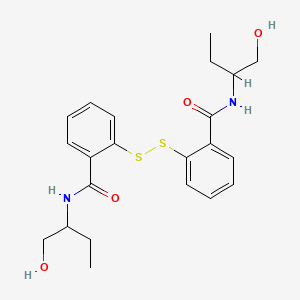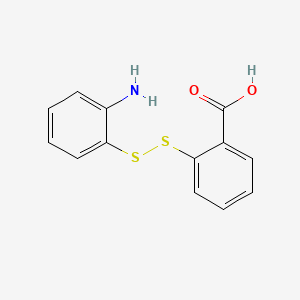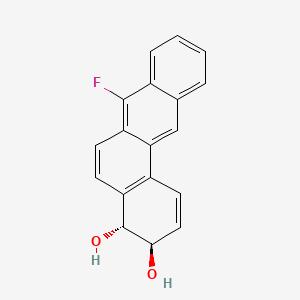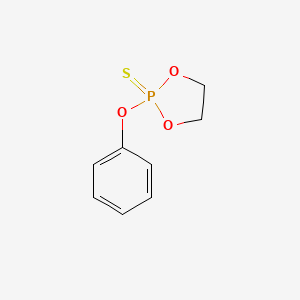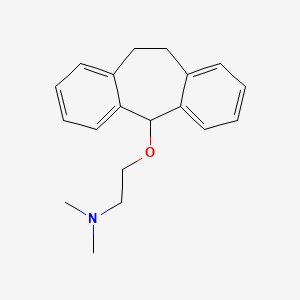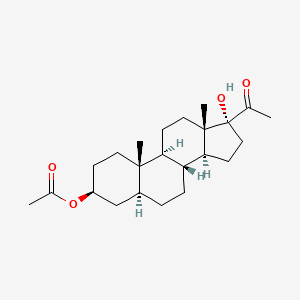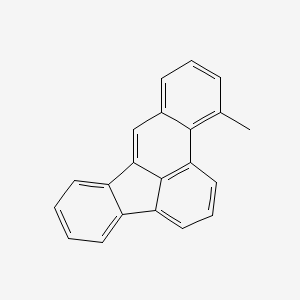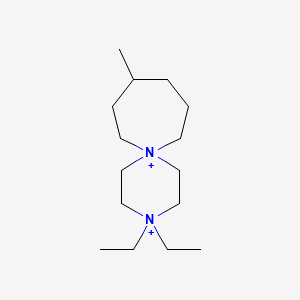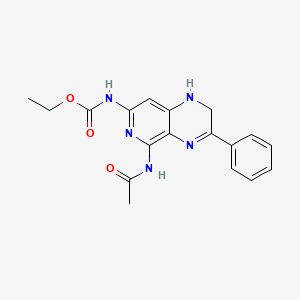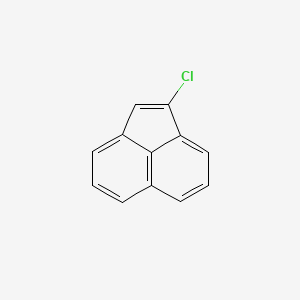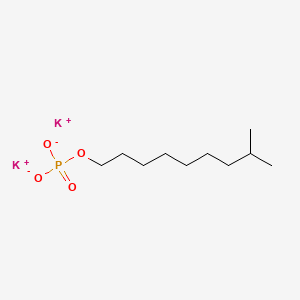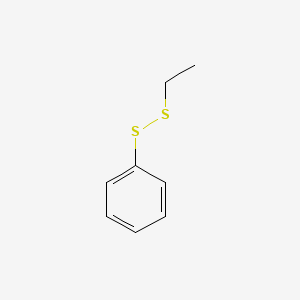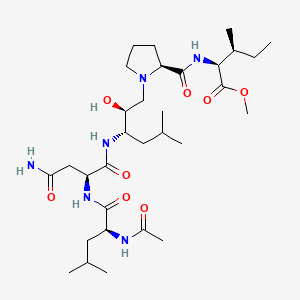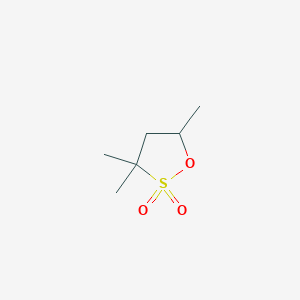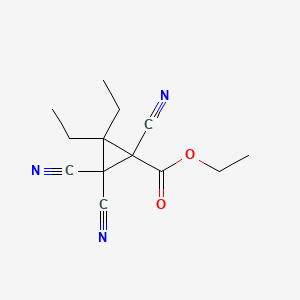
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate is a complex organic compound with the molecular formula C₁₃H₁₅N₃O₂ It is characterized by a cyclopropane ring substituted with three cyano groups and two ethyl groups, along with an ethyl ester functional group
Vorbereitungsmethoden
The synthesis of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with malononitrile in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyano groups and ester functionality allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: This compound has similar structural features but with methyl groups instead of ethyl groups.
Ethyl 2’,3,3’-tricyanocyclohexanespirocyclopropane-2’-carboxylate: This compound features a spirocyclopropane structure, which imparts different chemical and physical properties.
Eigenschaften
CAS-Nummer |
24543-21-3 |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
ethyl 1,2,2-tricyano-3,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(5-2)12(7-14,8-15)13(11,9-16)10(17)18-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
LXMFDDLRYDCCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


